molecular formula C13H13N3O2 B2381914 2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide CAS No. 1286732-11-3

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide

Cat. No. B2381914
CAS RN: 1286732-11-3
M. Wt: 243.266
InChI Key: BUZGLPAKLQAMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Radiosynthesis for Imaging Applications

One significant application of pyrimidine derivatives is in the field of radioligands for positron emission tomography (PET) imaging. Compounds within the pyrimidineacetamide family, such as DPA-714, have been synthesized and evaluated for their selectivity towards the translocator protein (18 kDa), which is a marker for neuroinflammation and other pathological conditions. These compounds, upon labeling with fluorine-18, facilitate in vivo imaging and have the potential for diagnostic applications in neurology and oncology (Dollé et al., 2008).

Structural Analysis and Crystallography

The crystal structures of various (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, revealing their conformational characteristics and potential for hydrogen bonding. These structural insights are crucial for the design of new compounds with tailored properties for biological activity or material sciences applications (Subasri et al., 2017).

Antimicrobial Activity

Pyrimidine derivatives have been explored for their antimicrobial properties, with several compounds showing potent antibacterial and antifungal activities. These findings underscore the potential of pyrimidine-based compounds as starting points for the development of new antimicrobial agents, addressing the growing need for novel therapeutics against resistant strains of bacteria and fungi (Hossan et al., 2012).

Synthesis Methodologies

Research into pyrimidine derivatives also includes advancements in synthesis techniques, offering efficient routes to a wide array of structurally diverse compounds. These methodologies facilitate the exploration of the chemical space around the pyrimidine scaffold, enabling the discovery of compounds with novel biological activities or material properties (Brown & Waring, 1977).

Potential as Drug Candidates

Pyrimidine-based compounds have been evaluated for their potential as drug candidates, including as inhibitors of critical enzymes in disease pathways. Their structural diversity and the ability to engage with various biological targets make them attractive candidates for drug discovery and development efforts (Gangjee et al., 2000).

properties

IUPAC Name

N-(3-methylphenyl)-2-pyrimidin-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-4-2-5-11(8-10)16-12(17)9-18-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGLPAKLQAMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide

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